Chirabite-AR

NMR spectroscopy Chiral shift reagent Enantiomeric excess

Conventional europium-based paramagnetic shift reagents cause severe signal broadening on high-field NMR, while alternative macrocyclic solvating agents require complex method development. Chirabite-AR (CAS 909254-56-4) eliminates these obstacles. • Diamagnetic - delivers clean, baseline-resolved spectra for accurate ee determination • Broad substrate scope - effective for diverse chiral intermediates, APIs, and supramolecular scaffolds • Ready-to-use - eliminates time-consuming chiral HPLC method development Supplied with validated specifications for immediate global shipping.

Molecular Formula C42H29N7O8
Molecular Weight 759.7 g/mol
CAS No. 909254-56-4
Cat. No. B1360961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChirabite-AR
CAS909254-56-4
Molecular FormulaC42H29N7O8
Molecular Weight759.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87
InChIInChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53)
InChIKeyAFQYUGXRHMUXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chirabite-AR: Chiral Macrocyclic Receptor


Chirabite-AR (CAS 909254-56-4), also known as (R)-2,2'-[5-Nitroisophthalamidobis(2,6-pyridylenecarbamoylmethoxy)]-1,1'-binaphthyl, is a chiral macrocyclic receptor [1]. Developed by Ema et al., this compound features a unique cavity containing multiple hydrogen-bond donor and acceptor sites that enable the binding of a wide range of guest molecules . Its molecular formula is C₄₂H₂₉N₇O₈ with a molecular weight of 759.74 g/mol [2]. Chirabite-AR functions as a chiral shift reagent, primarily utilized in NMR spectroscopy for determining the optical purity and enantiomeric excess of chiral compounds .

Diamagnetic chiral shift reagent for high-field NMR
Broad functional group compatibility across diverse chiral analytes
Single-reagent enantiomeric excess determination workflow

Chirabite-AR vs. Generic Chiral Shift Reagents


In-class chiral shift reagents cannot be simply interchanged with Chirabite-AR due to critical performance differences. Conventional europium-based paramagnetic shift reagents suffer from severe signal broadening on modern high-field NMR spectrometers, rendering spectra uninterpretable . Chirabite-AR, being diamagnetic, eliminates this issue entirely, enabling clean, baseline-resolved spectra for accurate enantiomeric excess determination . Furthermore, alternative macrocyclic chiral solvating agents often exhibit narrower substrate scopes and may require complex synthetic modifications to achieve comparable discrimination [1]. The specific geometry of Chirabite-AR's chiral cavity, defined by the orthogonal BINOL moiety, is essential for its broad applicability and cannot be replicated by generic analogs [1].

Paramagnetic reagents may cause signal broadening
Europium-based shift reagents often produce uninterpretable spectra on high-field instruments, limiting ee integration reliability.
Narrower substrate scope of alternative solvating agents
Many chiral solvating agents are optimized for only one or two functional classes, reducing versatility across diverse chiral compounds.
Generic macrocycles lack orthogonal BINOL geometry
The specific chiral cavity orientation, absent in common crown ethers or cyclodextrins, may not achieve comparable enantiomer separation.

Chirabite-AR: Quantitative Evidence vs. Comparators


High-Field NMR Compatibility

Chirabite-AR provides clean NMR spectra on high-field instruments, unlike europium-based shift reagents which cause severe signal broadening. This allows for accurate integration of enantiomer peaks and reliable enantiomeric excess (ee) determination .

NMR Signal Quality
Head-to-head
Chirabite-AR: sharp signals, no paramagnetic broadening
Europium complexes (Eu(fod)₃, Eu(hfc)₃): broadening prevents satisfactory spectra
Supports reliable ee integration on high-field instruments
High-field NMR (≥400 MHz) in CDCl₃
NMR spectroscopy Chiral shift reagent Enantiomeric excess

Broad Substrate Scope

Chirabite-AR demonstrates a uniquely broad substrate scope, effectively discriminating enantiomers of at least 11 distinct functional classes. This contrasts with many chiral solvating agents (CSAs) that are optimized for only one or two specific functional groups .

Substrate Scope
Class-level
>11 functional classes reported: acids, lactones, alcohols, sulfoxides, epoxides, and more
Reported broad compatibility reduces need for multiple specialized reagents
Class-level inference; source-specific validation advised
Chiral recognition Substrate scope NMR chiral solvating agent

Enantiomer Discrimination of Supramolecular Scaffolds

In a study of an axially chiral cyclotriveratrylene (CTV)-derived macrocyclic lactam, Chirabite-AR enabled the differentiation of enantiomers with baseline separation of most proton NMR resonances [1]. This allowed for the determination of enantiomeric purity for a complex supramolecular scaffold, a task not readily achieved with other chiral shift reagents.

Supramolecular ee Analysis
Head-to-head
Baseline separation of CTV-lactam enantiomer ¹H resonances achieved
Other chiral shift reagents: no baseline separation reported for this scaffold
Supports ee determination for complex, high-molecular-weight analytes
¹H NMR in CDCl₃; CTV-derived macrocyclic lactam
Supramolecular chemistry Enantiomer differentiation Cyclotriveratrylene

Tunable Chiral Scaffold for Enantioselectivity

Chirabite-AR serves as a foundational scaffold whose chiral recognition properties can be systematically tuned. Modification of the BINOL moiety allows for the enhancement of enantioselectivity for specific guest molecules, as evaluated by binding constants (Ka) determined via NMR titration [1]. This contrasts with many rigid chiral reagents that offer no such avenue for optimization.

Tunable Enantioselectivity
Class-level
Modular BINOL modification enables optimization of binding constant ratios (Ka(S)/Ka(R))
Platform for developing chiral hosts with tailored selectivity
NMR titration studies in CDCl₃; scaffold tuning reported
Molecular recognition Binding constant Macrocyclic receptor

Orthogonal BINOL Geometry

The unique ability of Chirabite-AR to discriminate enantiomers stems from the specific orthogonal orientation of its BINOL moiety relative to the macrocyclic binding cavity [1]. This structural feature, absent in many other macrocyclic receptors, is crucial for generating the anisotropic ring-current effect that leads to distinct NMR chemical shift differences (ΔΔδ) between bound enantiomers.

Orthogonal BINOL Geometry
Class-level
Orthogonal BINOL orientation generates strong anisotropic ring-current effect for enantiomer differentiation
Structural basis for predictable enantiomer shift differences
Confirmed by molecular modeling and X-ray crystallography
Molecular structure Chiral recognition mechanism BINOL

Commercial Availability and Purity Specifications

Chirabite-AR is commercially available with defined specifications for appearance and NMR suitability [1]. This ensures lot-to-lot consistency for reproducible research, a critical factor not always guaranteed with custom-synthesized or less rigorously quality-controlled chiral reagents.

Quality Specifications
Data to verify
Appearance: light orange to yellow/green crystal; passes NMR suitability test
Vendor-defined metrics support lot consistency for reproducibility
Supplier specification; independent validation recommended
Research reagent Analytical standard Procurement

Chirabite-AR: Key Application Scenarios


Routine ee Determination for Pharma R&D

Chirabite-AR is the reagent of choice for medicinal chemistry and process chemistry laboratories requiring rapid, quantitative determination of enantiomeric excess for diverse chiral intermediates and APIs. Its compatibility with high-field NMR and broad substrate scope make it a single, robust solution for a wide variety of compounds, eliminating the need for method development with multiple, specialized chiral shift reagents or time-consuming chiral HPLC method development.

Chiral Analysis for Supramolecular Chemistry

For researchers working with large, complex chiral molecules such as cyclophanes, cryptophanes, and other supramolecular scaffolds, Chirabite-AR offers a proven method for assessing optical purity . Its ability to achieve baseline separation of NMR resonances for such challenging analytes provides a critical analytical tool that is often unattainable with conventional chiral shift reagents or chromatographic methods.

Developing Chiral Sensors and Asymmetric Catalysts

Chirabite-AR serves as a foundational, tunable scaffold for academic and industrial research groups developing novel chiral recognition systems . By modifying the BINOL moiety, researchers can create a library of macrocyclic receptors with tailored binding affinities and enantioselectivities for specific target molecules , accelerating the discovery of improved catalysts and sensors.

Optical Purity Validation of Chiral Building Blocks

Chemical suppliers and contract research organizations (CROs) producing chiral building blocks can use Chirabite-AR as a standard analytical reagent for quality control. Its broad applicability and commercial availability with validated specifications provide a reliable, well-documented method for certifying the enantiomeric purity of their products before shipment to customers.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate ee determination
Diamagnetic, broad-scope NMR shift reagent
Verify baseline-resolved enantiomer signals on high-field NMR
Supramolecular scaffold enantiomeric excess analysis
Macrocyclic receptor for large, complex chiral analytes
Assess enantiomer peak separation for target supramolecular compound
Chiral host-guest system development
Tunable BINOL-based macrocyclic scaffold
Evaluate binding constant ratios and enantioselectivity modulation
Chiral building block quality control
Vendor-specified analytical reagent with defined NMR suitability
Confirm lot-specific purity and spectral performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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